6-Bromo-1-fluoro-3-methylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-fluoro-3-methylanthracene is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-fluoro-3-methylanthracene typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-3-methylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-fluoro-3-methylanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine or fluorine atoms can lead to the formation of hydrogenated anthracene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and hydrogenated anthracenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-fluoro-3-methylanthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-fluoro-3-methylanthracene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1-fluoroanthracene
- 6-Bromo-3-methylanthracene
- 1-Fluoro-3-methylanthracene
Uniqueness
6-Bromo-1-fluoro-3-methylanthracene is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the anthracene core. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
824390-19-4 |
---|---|
Molekularformel |
C15H10BrF |
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
6-bromo-1-fluoro-3-methylanthracene |
InChI |
InChI=1S/C15H10BrF/c1-9-4-12-6-11-7-13(16)3-2-10(11)8-14(12)15(17)5-9/h2-8H,1H3 |
InChI-Schlüssel |
XIZJHXVXWLAEDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C3C=CC(=CC3=C2)Br)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.